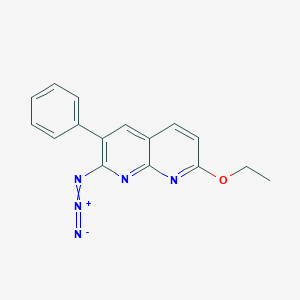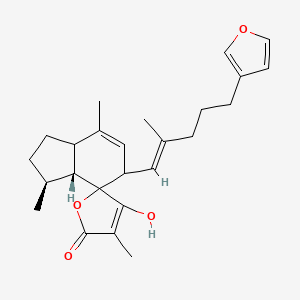
Ircinianin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ircinianin is a sesterterpenoid compound isolated from marine sponges, particularly from the genus Ircinia. This compound has garnered significant interest due to its unique structure and potential biological activities, including antiprotozoal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ircinianin involves complex organic reactions. The isolation of this compound and its derivatives, such as this compound lactone B and this compound lactone C, typically involves extraction from marine sponges followed by purification using chromatographic techniques . The structures of these compounds are confirmed using spectroscopic methods, including high-resolution electrospray ionization mass spectrometry and nuclear magnetic resonance spectroscopy .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through extraction from marine sponges .
Chemical Reactions Analysis
Types of Reactions
Ircinianin undergoes various chemical reactions, including oxidation and reduction. The compound’s structure allows for modifications that can lead to the formation of different derivatives, such as this compound lactones .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The specific conditions for these reactions vary depending on the desired derivative .
Major Products Formed
The major products formed from reactions involving this compound include this compound lactone B and this compound lactone C. These derivatives have been shown to possess modified oxidation patterns compared to the parent compound .
Scientific Research Applications
Ircinianin has been the subject of extensive scientific research due to its potential biological activities. Some of the key applications include:
Mechanism of Action
The mechanism of action of ircinianin involves its interaction with specific molecular targets. For instance, this compound has been shown to modulate glycine-gated chloride channel receptors, which are involved in various physiological processes . This modulation can lead to changes in cellular activities, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Ircinianin is part of a family of sesterterpenoids, which includes compounds such as this compound sulfate, this compound lactam A, and oxothis compound . These compounds share similar structural features but differ in their oxidation patterns and biological activities . The uniqueness of this compound lies in its specific oxidation pattern and its ability to modulate glycine receptors .
List of Similar Compounds
- This compound sulfate
- This compound lactam A
- Oxothis compound
- This compound lactone B
- This compound lactone C
Properties
Molecular Formula |
C25H32O4 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(3S,3aR)-5-[(E)-5-(furan-3-yl)-2-methylpent-1-enyl]-4'-hydroxy-3,3',7-trimethylspiro[1,2,3,3a,5,7a-hexahydroindene-4,5'-furan]-2'-one |
InChI |
InChI=1S/C25H32O4/c1-15(6-5-7-19-10-11-28-14-19)12-20-13-17(3)21-9-8-16(2)22(21)25(20)23(26)18(4)24(27)29-25/h10-14,16,20-22,26H,5-9H2,1-4H3/b15-12+/t16-,20?,21?,22+,25?/m0/s1 |
InChI Key |
ONJNDTZVKWTRJZ-YPIMFPMWSA-N |
Isomeric SMILES |
C[C@H]1CCC2[C@@H]1C3(C(C=C2C)/C=C(\C)/CCCC4=COC=C4)C(=C(C(=O)O3)C)O |
Canonical SMILES |
CC1CCC2C1C3(C(C=C2C)C=C(C)CCCC4=COC=C4)C(=C(C(=O)O3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)

![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)
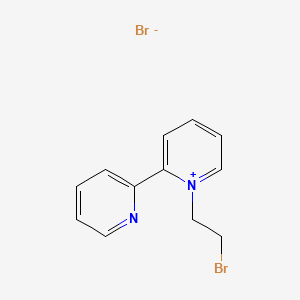
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)
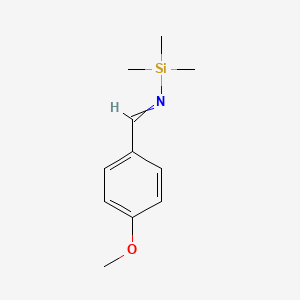
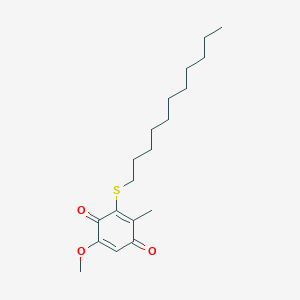
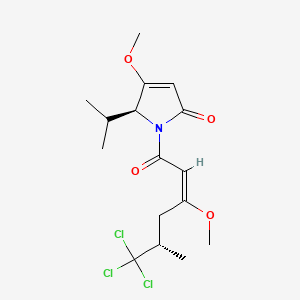
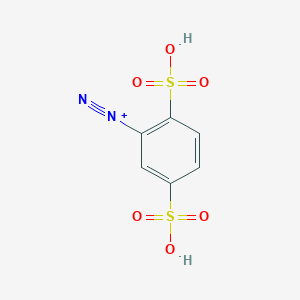
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
